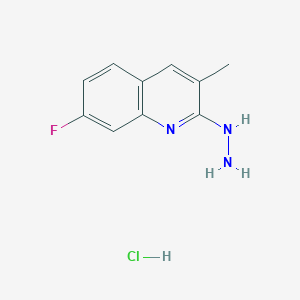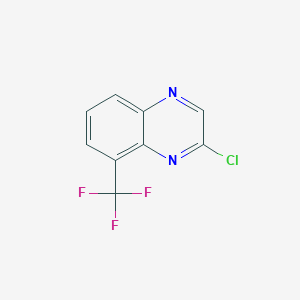
2-Chloro-8-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H4ClF3N2. It is part of the quinoxaline family, which is known for its diverse biological and industrial applications. This compound is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the eighth position on the quinoxaline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(trifluoromethyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable trifluoromethyl-substituted diketone. One common method includes the reaction of 2-chloro-3,5-difluorobenzene-1,4-diamine with trifluoroacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-8-(trifluoromethyl)quinoxaline, while coupling reactions can produce various biaryl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-8-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is particularly useful in drug design, where increased membrane permeability can improve the bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)quinoxaline
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Amino-3-(trifluoromethyl)quinoxaline
Uniqueness
2-Chloro-8-(trifluoromethyl)quinoxaline is unique due to the specific positioning of the chloro and trifluoromethyl groups on the quinoxaline ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and ability to participate in diverse chemical reactions set it apart from other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C9H4ClF3N2 |
|---|---|
Peso molecular |
232.59 g/mol |
Nombre IUPAC |
2-chloro-8-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-4-14-6-3-1-2-5(8(6)15-7)9(11,12)13/h1-4H |
Clave InChI |
LLWYWWYPZWENOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=CC(=N2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


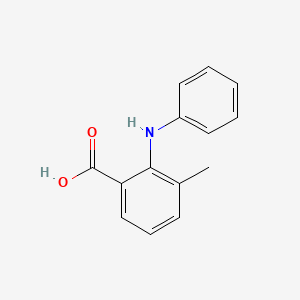


![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)

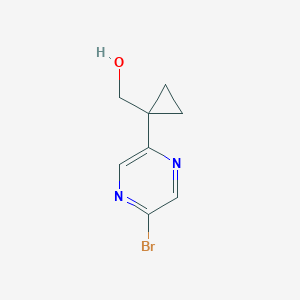
![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)


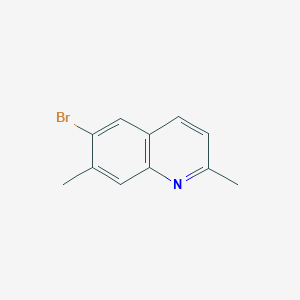
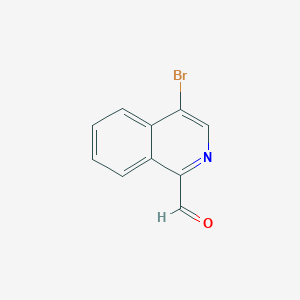

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
